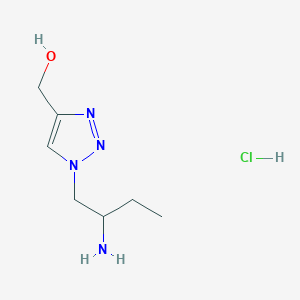

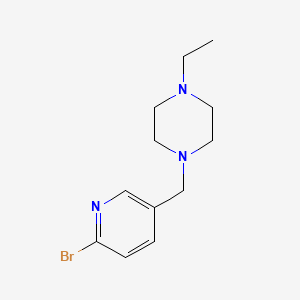

![molecular formula C9H6FNO2 B1382147 8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 1044749-59-8](/img/structure/B1382147.png)

8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

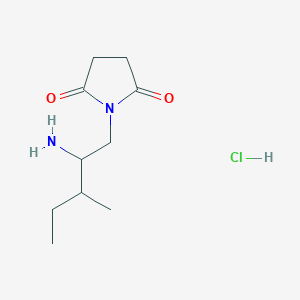

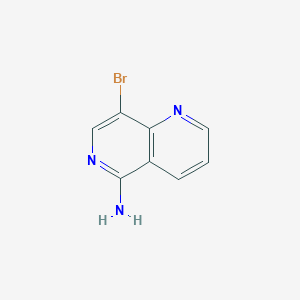

8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a versatile chemical compound used in scientific research for its unique structural properties and potential applications in various fields. It belongs to the quinazolinone class of drugs .

Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]oxazin-4-ones involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H-NMR and 13C-NMR . The availability of the unshared electron pair on N1 and its ability to align antiperiplanar to the departing alcohol were assumed to be keys to the success of this elimination .Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by various factors. For instance, substituting a pyridine ring for the benzene ring in the substrate acid suppressed the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry .Applications De Recherche Scientifique

Herbicidal Activity

8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and its derivatives have been explored for their potential as herbicides. A study by Huang et al. (2005) on the synthesis and herbicidal activity of similar compounds found that they inhibit protoporphyrinogen oxidase, a mechanism also used by the commercial herbicide flumioxazin. These compounds showed promising herbicidal activity comparable to existing protox-inhibiting herbicides and exhibited safety to certain crops when applied at specific stages (Huang et al., 2005).

Antimicrobial Properties

Research on benzo[b][1,4]oxazin-3(4H)-one derivatives, closely related to this compound, has shown significant antimicrobial activity. Fang et al. (2011) synthesized derivatives carrying fluorine atoms, among other substituents, and found them to be effective against various Gram-positive and Gram-negative bacteria. The presence of the fluorine atom played a crucial role in enhancing the antimicrobial properties of these compounds (Fang et al., 2011).

Anti-inflammatory Applications

The synthesis of novel oxazines, which include the benzo[d][1,3]oxazin-4-one structure, has been linked to specific targeting of cyclooxygenase 2 (COX2), an enzyme involved in inflammation. A study by Srinivas et al. (2015) demonstrated the potential of these compounds as COX2-specific inhibitors, suggesting their applicability in anti-inflammatory therapy (Srinivas et al., 2015).

Corrosion Inhibition

Kadhim et al. (2017) investigated the corrosion inhibition properties of 2-Methyl-4H-benzo[d][1,3]oxazin-4-one derivatives on mild steel. They found that these compounds, due to their nitrogen content and molecular weight, could efficiently inhibit corrosion in hydrochloric acid solutions. This suggests their potential use as corrosion inhibitors in industrial applications (Kadhim et al., 2017).

Fluorogenic Sensing

A study by Uchiyama et al. (2006) described the fluorescence properties of a compound structurally similar to this compound. They found that this compound exhibits significant fluorescence in protic solvents and could be used in developing fluorogenic sensors (Uchiyama et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-fluoro-2-methyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGVMSZJEPBERH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

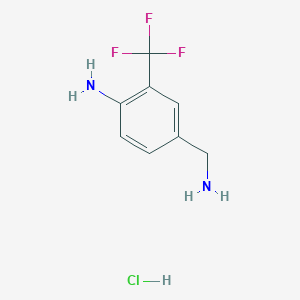

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)